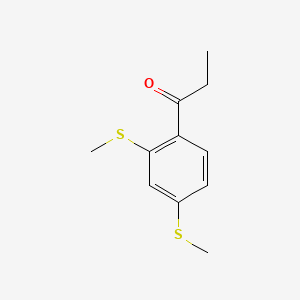

1-(2,4-Bis(methylthio)phenyl)propan-1-one

Description

1-(2,4-Bis(methylthio)phenyl)propan-1-one is a methyl ketone derivative featuring a propan-1-one backbone substituted with two methylthio (-SMe) groups at the 2- and 4-positions of the phenyl ring. This structural motif places it within a broader class of aryl ketones, where sulfur-containing substituents are known to influence electronic, steric, and bioactive properties.

Properties

Molecular Formula |

C11H14OS2 |

|---|---|

Molecular Weight |

226.4 g/mol |

IUPAC Name |

1-[2,4-bis(methylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H14OS2/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3 |

InChI Key |

ORSVGCIUMWWNJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)SC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(methylthio)phenyl)propan-1-one typically involves the reaction of 2,4-dimethylthiophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of 1-(2,4-Bis(methylthio)phenyl)propan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,4-Bis(methylthio)phenyl)propan-1-one with structurally related aryl ketones, emphasizing substituent effects, synthesis, and bioactivity:

Key Observations:

Substituent Position and Reactivity: Methylthio groups at the para position (e.g., S1j) enhance electron density, facilitating electrophilic substitution reactions . Thiophene derivatives (e.g., 1-(5-methylthiophen-2-yl)propan-1-one) exhibit lower coupling yields (53%) compared to halogenated aryl ketones (60–73%), likely due to electronic effects of sulfur .

Bioactivity Trends: Methylthio-containing compounds, such as 1-[2,4-bis(trimethylsiloxy)phenyl]propan-1-one, demonstrate antibacterial activity, suggesting that sulfur substituents may enhance antimicrobial properties .

Physical Properties :

- The density of 1-(2-chloro-4-(methylthio)phenyl)propan-1-one (1.20 g/cm³) aligns with sulfur-containing aromatics, which are generally denser than hydrocarbons .

- Methylthio groups in volatile compounds (e.g., 1-(methylthio)-propane) influence odor profiles and evaporation rates, as observed in fungal metabolites .

Synthetic Accessibility :

- Friedel-Crafts acylation and coupling reactions (e.g., with N-hydroxyphthalimide) are viable routes for synthesizing methylthio-substituted propan-1-ones, with yields ranging from 50–70% .

Biological Activity

1-(2,4-Bis(methylthio)phenyl)propan-1-one is a phenyl ketone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,4-Bis(methylthio)phenyl)propan-1-one is CHOS, characterized by two methylthio groups attached to a phenyl ring and a propan-1-one moiety. This unique structure influences both its chemical reactivity and biological activity. The presence of the methylthio groups enhances lipophilicity, facilitating interactions with biological membranes and potential covalent bonding with target molecules.

Research indicates that 1-(2,4-Bis(methylthio)phenyl)propan-1-one exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains. Its mechanism may involve the inhibition of specific enzymes or receptors linked to microbial survival and proliferation.

- Anticancer Properties : Studies suggest that this compound may inhibit enzymes associated with oxidative stress, thereby providing protective effects on cells. It has been observed to interact with nucleophilic sites on biomolecules, leading to covalent bond formation that alters the function of target molecules.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of 1-(2,4-Bis(methylthio)phenyl)propan-1-one against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate to strong antimicrobial activity, suggesting potential applications in therapeutic formulations.

Anticancer Activity

The anticancer potential of 1-(2,4-Bis(methylthio)phenyl)propan-1-one was evaluated using various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The cytotoxic effects were assessed using an MTT assay:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G0/G1 phase |

| HeLa | 25 | Inhibition of cell proliferation |

The IC50 values indicate that the compound effectively reduces cell viability in a concentration-dependent manner. Flow cytometry analysis revealed significant increases in sub-G1 populations, indicating apoptosis induction in treated cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of various derivatives of phenyl ketones, including 1-(2,4-Bis(methylthio)phenyl)propan-1-one. The findings highlighted its effectiveness against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer mechanisms of this compound. The study employed cell cycle analysis and apoptosis assays to elucidate how it induces cell death in cancer cells. Results showed that treatment with the compound led to significant cell cycle arrest and increased markers associated with apoptosis, reinforcing its potential as a therapeutic agent against various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.